2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde
Description
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALJGJYPRCMIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The Suzuki–Miyaura reaction enables the formation of carbon–carbon bonds between aryl halides and boronic acids under palladium catalysis. For 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde, this method involves coupling a halogenated nicotinaldehyde with a 3-(trifluoromethoxy)phenylboronic acid .
Critical Steps
-
Synthesis of 2-Halogenated Nicotinaldehyde
-
Cross-Coupling with 3-(Trifluoromethoxy)phenylboronic Acid
Example Protocol
| Component | Quantity (mmol) | Role |
|---|---|---|
| 2-Bromonicotinaldehyde | 1.0 | Aryl halide |
| 3-(Trifluoromethoxy)phenylboronic acid | 1.2 | Boronic acid |
| PdCl₂(dtbpf) | 0.05 | Catalyst |
| K₂CO₃ | 3.0 | Base |
| THF/H₂O (4:1) | 25 mL | Solvent system |
Procedure :
-
Mix aryl halide, boronic acid, catalyst, and base in solvent.
-
Extract with EtOAc, wash with brine, and purify via column chromatography.
Yield : ~80–90% (estimated from analogous reactions).
Alternative Synthetic Routes
Direct Formylation
This method involves introducing the aldehyde group directly onto the nicotinaldehyde backbone.
Key Steps
Example Protocol
| Component | Quantity (mmol) | Role |
|---|---|---|
| 3-Picoline derivative | 16.5 | Starting material |
| n-BuLi | 17.4 | Base |
| Ethyl formate | 20.0 | Formylation agent |
Procedure :
-
Add n-BuLi to toluene/THF at −70°C.
-
Add 3-picoline derivative, stir for 30 minutes.
-
Add ethyl formate at −85°C, quench with CO₂, and isolate acid.
Limitations : Low regioselectivity for 3-(trifluoromethoxy) substitution.
Catalyst Optimization and Challenges
Palladium Catalyst Performance
| Catalyst | Loading (mol%) | Base | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 8 | K₂CO₃ | 89 | |
| PdCl₂(dtbpf) | 5 | TEA | 88 | |
| XPhos-Pd-G2 | 5 | K₃PO₄/Cu(I)Cl | 80 |
Key Observations :
Regioselectivity and Steric Effects
-
3-(Trifluoromethoxy)phenyl group introduces steric hindrance, reducing coupling efficiency compared to para-substituted analogs.
-
Electron-deficient pyridine rings (nicotinaldehyde) enhance oxidative addition but may slow transmetalation.
Purification and Characterization
Workup and Isolation
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-(Trifluoromethoxy)phenyl)nicotinic acid.
Reduction: 2-(3-(Trifluoromethoxy)phenyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Leishmania donovani. For instance, studies have shown that the introduction of trifluoromethoxy groups enhances the potency of certain compounds against these pathogens, suggesting a potential role in developing new antitubercular and antiparasitic agents .
Structure-Activity Relationship Studies
The incorporation of trifluoromethoxy groups in nicotinic derivatives has been studied extensively to understand their effects on biological activity. These studies often utilize structure-activity relationship (SAR) methodologies to optimize compounds for improved efficacy and reduced toxicity. For example, modifications to the phenyl ring have been shown to significantly enhance the binding affinity to biological targets .
Drug Development
Given its structural characteristics, this compound serves as a valuable building block in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for further exploration in pharmacological applications, particularly in designing inhibitors for enzymes associated with various diseases .
Case Study 1: Antitubercular Activity
A study focused on the synthesis of various trifluoromethoxy-substituted nicotinic derivatives revealed that certain analogs exhibited enhanced activity against M. tuberculosis. Compounds were tested in vitro, demonstrating significant reductions in colony-forming units (CFUs), indicating their potential as effective antitubercular agents .
Case Study 2: Antiparasitic Efficacy
Another investigation highlighted the efficacy of trifluoromethoxy-substituted compounds against Leishmania donovani. The results showed that specific analogs achieved over a 30-fold improvement in activity compared to standard treatments, suggesting their promise in treating visceral leishmaniasis .
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Table 1. Structural similarity and key substituents of analogous compounds
| Compound Name | Substituents | Similarity Score | CAS Number |
|---|---|---|---|
| 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | -OCH₂CF₃ at pyridine C6 | 0.82 | 135900-33-3 |
| 6-(Trifluoromethoxy)pyridin-3-amine | -OCF₃ at pyridine C6; -NH₂ at C3 | 0.77 | 317810-73-4 |
| 6-(Difluoromethoxy)pyridin-3-amine | -OCHF₂ at pyridine C6; -NH₂ at C3 | 0.76 | 886372-67-4 |
| 6-Ethoxy-5-fluoropyridin-3-amine | -OEt at C6; -F at C5; -NH₂ at C3 | 0.73 | 1211584-76-7 |
| 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine | -OMe at C6; -CF₃ at C5; -NH₂ at C3 | 0.71 | Not provided |
Key Observations :
- 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (similarity score 0.82) is the closest analog, differing only in the substituent’s flexibility: trifluoroethoxy (-OCH₂CF₃) vs. trifluoromethoxy (-OCF₃).
- Amine-containing derivatives (e.g., 6-(Trifluoromethoxy)pyridin-3-amine) exhibit lower similarity (0.71–0.77) due to the absence of the aldehyde group, which is critical for forming Schiff bases in drug synthesis .
- Difluoromethoxy and methoxy analogs show reduced similarity (0.71–0.76), reflecting the diminished electron-withdrawing effects of -OCHF₂ and -OMe compared to -OCF₃, which may alter reactivity in cross-coupling reactions .
Physicochemical and Reactivity Differences
- Electron-withdrawing effects : The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron withdrawal than -OCHF₂ or -OMe, enhancing electrophilicity at the aldehyde group and facilitating nucleophilic additions .
- Solubility : The trifluoromethoxy group improves lipophilicity compared to methoxy analogs, as evidenced by the higher logP values of trifluoromethoxy-containing compounds in antiparasitic studies .
Biological Activity
2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group, which enhances its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H10F3NO2
- Molecular Weight : 281.22 g/mol
The trifluoromethoxy group significantly influences the lipophilicity and biological interactions of the compound, making it a promising candidate for drug development.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of nicotinaldehyde possess antimicrobial effects against several pathogens. For instance, compounds with the trifluoromethoxy group have been noted for their enhanced activity against Mycobacterium tuberculosis and Leishmania donovani .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .
- Inhibition of Enzymatic Activity : The presence of the trifluoromethoxy group has been associated with increased inhibition of key enzymes involved in disease processes, such as those in metabolic pathways of pathogens .
Antitubercular Activity
A study highlighted the antitubercular properties of related compounds, indicating that modifications in the molecular structure can lead to significant improvements in efficacy. For example, a biaryl compound exhibited a 64-fold enhancement in activity against M. tuberculosis under aerobic conditions . This suggests that this compound may also exhibit similar properties due to its structural similarities.
Inhibitory Effects on Parasites
Another research effort focused on the activity against Leishmania donovani, where certain derivatives showed superior efficacy compared to standard treatments. The findings indicated that modifications enhancing lipophilicity could improve bioavailability and activity against intracellular amastigotes .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines demonstrated that compounds with trifluoromethoxy groups often have lower toxicity profiles while maintaining high antimicrobial efficacy. For instance, compounds were tested against human embryonic kidney (HEK293) cells to establish a selectivity index for antimicrobial activity versus mammalian toxicity .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethoxy group | Potential antitubercular and anticancer activity |
| 6-(4-Trifluoromethylphenyl)nicotinaldehyde | Trifluoromethyl instead of trifluoromethoxy | Antitubercular activity |
| 6-(4-Methoxyphenyl)nicotinaldehyde | Methoxy group | Moderate antibacterial activity |
| 6-(4-Chlorophenyl)nicotinaldehyde | Chlorine substituent | Antimycobacterial properties |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a trifluoromethoxy-substituted arylboronic acid and a halogenated nicotinaldehyde precursor. Key parameters include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Solvent optimization : Employ a mixture of THF/H₂O (3:1) to balance reactivity and solubility.
- Temperature control : Maintain 80–90°C to minimize side reactions like protodeboronation.
Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity by TLC/HPLC .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and aldehyde proton (δ ~10.2 ppm). The trifluoromethoxy group (CF₃O-) shows characteristic splitting in ¹⁹F NMR .
- FT-IR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and CF₃O- vibrations at 1250–1350 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ with accurate mass matching theoretical values (±3 ppm error) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The aldehyde group is prone to oxidation and moisture-induced degradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Pre-dry storage containers to prevent hydrolysis. Monitor stability via periodic NMR analysis (e.g., disappearance of aldehyde proton indicates degradation) .
Q. How does the trifluoromethoxy substituent influence the compound’s solubility in common solvents?
- Methodological Answer : The CF₃O- group enhances lipophilicity, reducing solubility in polar solvents (e.g., water, methanol). Test solubility via saturation shake-flask method:
- High solubility : Dichloromethane, THF.
- Low solubility : H₂O, hexane.
Quantify using UV-vis spectroscopy at λ_max for the aldehyde moiety (~280 nm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing CF₃O- group activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents, hydrazines). Monitor kinetics via in situ IR or ¹H NMR:
Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to:
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic effects or impurities. Address via:
Q. How can this compound be leveraged in multicomponent reactions (MCRs) for generating heterocyclic libraries?
- Methodological Answer : Use the aldehyde as a key component in Ugi or Biginelli reactions. Example protocol:
- Ugi-4CR : Combine with an amine, isocyanide, and carboxylic acid in methanol at 50°C.
- Optimization : Screen Lewis acids (e.g., Sc(OTf)₃) to accelerate imine formation.
- Diversity : Vary the amine/isocyanide to access pyrrolo[2,3-b]pyridine derivatives. Characterize products via X-ray crystallography to confirm regiochemistry .
Q. What role does the trifluoromethoxy group play in modulating biological activity in related compounds?
- Methodological Answer : The CF₃O- group enhances metabolic stability and membrane permeability. To assess bioactivity:
- In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization.
- LogP measurements : Compare with non-fluorinated analogs to quantify lipophilicity changes.
- SAR studies : Synthesize analogs with Cl, OMe, or CF₃ substituents to isolate electronic vs. steric effects .
Q. What green chemistry approaches minimize waste in large-scale syntheses of this compound?
- Methodological Answer :
Implement solvent-free mechanochemical synthesis or flow chemistry. Metrics: - E-factor : Calculate waste per gram of product; aim for <5.
- Catalyst recycling : Use immobilized Pd nanoparticles on SiO₂ for Suzuki-Miyaura reactions.
- Biobased solvents : Replace THF with cyclopentyl methyl ether (CPME) for improved safety and sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
